molecular formula C14H17NO3 B101404 Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- CAS No. 17172-62-2

Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-

Cat. No. B101404
CAS RN: 17172-62-2
M. Wt: 247.29 g/mol
InChI Key: WSOMRIFBTYVLIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterotelechelic poly(ethylene glycol) (PEG) derivatives that contain a benzaldehyde group has been demonstrated with high efficiency and selectivity. The process begins with the ring-opening polymerization of ethylene oxide (EO) using potassium 4-(diethoxymethyl)benzyl alkoxide as an initiator. This step yields an alpha-benzylacetal-omega-methansulfonyl PEG, which is then converted to a dithiocarbonate derivative. Subsequent reactions involve deprotection and conversion to a 2-pyridyldithio group at the omega-end, followed by the generation of the benzaldehyde group at the alpha-end through treatment with an aqueous HCl solution. The final product, CHO-Bz-PEG-SSpyl, is characterized by NMR, confirming the presence of the benzaldehyde and 2-pyridyldithio end groups .

Molecular Structure Analysis

The molecular structure of the synthesized CHO-Bz-PEG-SSpyl is confirmed through NMR spectroscopy, which shows the successful attachment of the benzaldehyde and 2-pyridyldithio groups to the PEG molecule. The benzaldehyde group at the alpha-end is particularly significant as it can conjugate with various ligands that have a primary amino group, forming a pH-sensitive imine linkage. This functional group is crucial for the potential applications of the heterotelechelic PEG in drug delivery and other biomedical fields .

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde groups in the context of Pd-catalyzed ortho C-H hydroxylation has been explored. Using 4-chloroanthranilic acid as a transient directing group, the ortho C-H hydroxylation of benzaldehydes is achieved. This process involves the use of 1-fluoro-2,4,6-trimethylpyridnium triflate as an oxidant and p-toluenesulfonic acid as an oxygen nucleophile. The study highlights the role of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which is a critical consideration for the modification of benzaldehyde-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized heterotelechelic PEG derivatives are inferred from the synthesis and molecular structure analyses. The presence of the benzaldehyde group suggests that these compounds can participate in pH-sensitive reactions, which is an important property for the development of stimuli-responsive materials. Additionally, the PEG backbone imparts solubility and biocompatibility, making the derivatives suitable for biomedical applications. The reactivity of the benzaldehyde group in Pd-catalyzed reactions further indicates the potential for chemical modifications that can enhance the functionality of these materials .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution is a fundamental chemical reaction that plays a crucial role in the synthesis of various aromatic compounds, including those related to benzaldehyde derivatives. A study by Pietra and Vitali (1972) demonstrated the reactivity of piperidine with nitro-substituted benzenes, resulting in substituted piperidinobenzenes. This reaction showcases the potential for creating complex molecules through substitutions, which can be foundational in developing new materials or pharmaceuticals Pietra & Vitali, 1972.

Biotransformation for Chemical Synthesis

Biotransformation using microorganisms presents an eco-friendly approach to synthesizing valuable chemical compounds. Rogers et al. (1997) highlighted the microbial biotransformation of benzaldehyde to L-phenylacetylcarbinol (L-PAC), a key intermediate in producing ephedrine and pseudoephedrine. This process emphasizes the importance of biocatalysis in producing complex organic molecules from simpler ones, offering a sustainable alternative to traditional chemical synthesis Rogers, Shin, & Wang, 1997.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are crucial for environmental remediation, particularly in degrading persistent organic pollutants. Qutob et al. (2022) reviewed the degradation of acetaminophen, highlighting the formation of various by-products through AOPs, including benzaldehyde. This study underlines the role of AOPs in mitigating environmental pollution by breaking down complex organic pollutants into less harmful compounds, thereby reducing their ecological impact Qutob, Hussein, Alamry, & Rafatullah, 2022.

Enzymatic Remediation of Organic Pollutants

The enzymatic degradation of organic pollutants using redox mediators and enzymes like laccases and peroxidases offers a promising avenue for environmental clean-up. Husain and Husain (2007) discussed how redox mediators enhance the efficiency of enzymes in degrading recalcitrant compounds, including those related to benzaldehyde derivatives. This approach benefits from the specificity and efficiency of enzymatic reactions, providing targeted degradation of pollutants Husain & Husain, 2007.

Safety And Hazards

Benzaldehyde, the parent compound of Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-, is classified as a flammable liquid. It can cause skin and eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMRIFBTYVLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169149
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-

CAS RN

17172-62-2
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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